molecular formula C10H12O2 B1220288 Propyl benzoate CAS No. 2315-68-6

Propyl benzoate

Cat. No.: B1220288
CAS No.: 2315-68-6
M. Wt: 164.20 g/mol
InChI Key: UDEWPOVQBGFNGE-UHFFFAOYSA-N
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Description

Propyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with propanol. This compound is characterized by its colorless, oily liquid appearance and a nutty odor. This compound is commonly used as a synthetic flavoring agent in foods due to its sweet, fruity, or nut-like taste. Additionally, it possesses antimicrobial properties, making it a valuable preservative in cosmetics .

Scientific Research Applications

Propyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions. It also serves as a reference standard in analytical chemistry.

    Biology: this compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.

    Medicine: It is investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

    Industry: this compound is used in the production of fragrances, flavors, and cosmetics. .

Safety and Hazards

Propyl benzoate can cause skin irritation and serious eye irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and not breathing dust, mist, vapors, or spray . If swallowed, immediate medical assistance should be sought .

Relevant Papers

  • "Synthesis of this compound by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling" .
  • "Vaporization thermodynamics of normal alkyl benzoates" .
  • "International Journal of Toxicology Safety Assessment of Alkyl" .
  • "SAFETY DATA SHEET Revision Date 04/17/2021 Version 6 - MilliporeSigma" .

Mechanism of Action

Target of Action

Propyl benzoate is primarily used as a food additive and a preservative in cosmetics . Its primary targets are microorganisms that could potentially spoil food or cosmetic products . It acts against a broad spectrum of microorganisms, preventing their growth and thereby preserving the integrity and longevity of the products in which it is included .

Mode of Action

It is known to exhibit antimicrobial properties . It is thought to disrupt the membrane transport processes of the microorganisms or inhibit the synthesis of key enzymes, DNA, and RNA in some bacterial species . This disruption inhibits the growth of the microorganisms, thereby acting as a preservative .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of microorganisms, potentially affecting various cellular processes and metabolic pathways within these organisms .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth in the products where it is used as a preservative . This helps to prevent spoilage and extend the shelf life of these products. In addition, this compound contributes to the flavor and aroma of foods, providing a sweet, fruity, nut-like taste .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and miscibility with ethanol and diethyl ether may affect its distribution and effectiveness in different environments. Furthermore, its boiling point and flash point suggest that it remains stable under normal environmental conditions but may degrade under high temperatures. More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of this compound . The interaction between this compound and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .

Metabolic Pathways

This compound is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of this compound can alter the balance of lipid species by modulating the activity of lipases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl benzoate can be synthesized through two primary methods:

    Transesterification: This method involves the transesterification of methyl benzoate with propanol.

    Fischer Esterification: This method involves the esterification of benzoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods: In industrial settings, this compound is often produced using the Fischer esterification method due to its simplicity and efficiency. The reaction is conducted in large reactors where benzoic acid and propanol are mixed with an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to shift the equilibrium towards the ester product. The resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Propyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Propyl benzoate is part of a homologous series of alkyl benzoates, which include:

  • Methyl benzoate
  • Ethyl benzoate
  • Butyl benzoate
  • Isothis compound
  • Isobutyl benzoate

Comparison:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in food, cosmetics, and industrial products.

Properties

IUPAC Name

propyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWPOVQBGFNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044878
Record name Propyl benzoate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour
Record name Propyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031761
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 to 231.00 °C. @ 760.00 mm Hg
Record name Propyl benzoate
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Solubility

0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Propyl benzoate
Source Human Metabolome Database (HMDB)
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Record name Propyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.026
Record name Propyl benzoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2315-68-6
Record name Propyl benzoate
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Record name Propyl benzoate
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Record name PROPYL BENZOATE
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Record name Benzoic acid, propyl ester
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Record name Propyl benzoate
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Record name Propyl benzoate
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Record name PROPYL BENZOATE
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Record name Propyl benzoate
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Melting Point

-51 - -52 °C
Record name Propyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The methyl azodicarboxylate resin (4.0 g of 0.28 meq/g, ~1.1 meq) was suspended in THF (150 ml). A solution of benzoic acid (0.134 g, 1.1 mmol) in the THF (10 ml) was added. Ph3P (0.288 g, 1.1 mmol) and n-propanol (0.180 g, 0.22 ml, 3 mmol) in THF (7 ml) were added slowly at 25° C. and the mixture stirred for 26 hours. The resin was filtered and washed with CH2Cl2 (4×150 ml), and Et2O (2×100 ml). The yellow oil obtained on concentration of filtrate and washings was purified by flash chromatography (0.5% EtOAC in hexane) to yield to 55% of n-propyl benzoate. (Using dimethyl azodicarboxylate instead of the resin, a 56% yield was obtained). FT IR (neat) on the ester 1721, 1315 (m), 1276, 1111, 711cm-1 ; 1H NMR (80 MHz CDCl3) δ 0.98 (t, 3H, -CH2CH3), 1.75 (m, 2H, -CH2CH2CH3), 4.25 (t, 2H, --OCH2), 7.43 (t, 3H,) 8.30 (m, 2H) (Ph); EI--MS: 164.0836 (M+, 164.0838 calcd. for C10H12O2).
Name
methyl azodicarboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.288 g
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.

ANone: this compound has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.

ANone: Research on phenylthis compound derivatives, including this compound, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []

ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []

ANone: While specific studies on this compound's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.

ANone: Research indicates that repeated topical application of this compound to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify this compound in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine this compound levels in herbicide formulations. []

ANone: While the provided research does not directly address substitutes for this compound as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.

ANone: Research on this compound, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of this compound and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of this compound's properties and potential applications.

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